Hydrogen-Bond Donor Capacity: 4-(2-Hydroxy-pyridin-3-yl)-cyclohexanone vs. Non-Hydroxylated 4-(Pyridin-3-yl)cyclohexanone
The target compound possesses one hydrogen-bond donor (HBD; the 2-OH group on the pyridine ring), whereas the non-hydroxylated analog 4-(pyridin-3-yl)cyclohexanone (CAS 103319-09-1) has zero HBDs . This single HBD difference is pharmacologically consequential: Lipinski's Rule of Five permits a maximum of 5 HBDs for oral drug candidates, but SAR studies frequently demonstrate that even one additional HBD can alter target selectivity, solubility, and membrane permeability [1]. The presence of the HBD also enables participation in directed hydrogen-bond networks in supramolecular assembly and metal-organic framework (MOF) construction [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 (2-OH on pyridine ring) |
| Comparator Or Baseline | 4-(Pyridin-3-yl)cyclohexanone (CAS 103319-09-1): 0 HBD |
| Quantified Difference | ΔHBD = +1 (target compound has one additional HBD) |
| Conditions | Structural analysis; computed/predicted property |
Why This Matters
A single HBD difference can determine whether a compound engages a key backbone carbonyl in a kinase hinge or receptor binding pocket, making the target compound eligible for SAR explorations where the non-hydroxylated analog fails.
- [1] Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1–3), 3–26. View Source
- [2] Al Abood, N. A., et al. RSC Advances, 2020, 10, 2389–2395. 2-Hydroxypyridine NH-tautomer forms stronger H-bonds with water; OH-form is stabilized by H-bonding. View Source
